molecular formula C18H21ClN4OS B2737614 5-((3-Chlorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898361-44-9

5-((3-Chlorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2737614
CAS No.: 898361-44-9
M. Wt: 376.9
InChI Key: CVNUCEWFFZCYNR-UHFFFAOYSA-N
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Description

5-((3-Chlorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol (CAS 898361-44-9) is a complex heterocyclic organic compound with a molecular formula of C18H21ClN4OS and a molecular weight of 376.90 g/mol . This structurally intricate molecule features a thiazolo[3,2-b][1,2,4]triazole backbone, a 3-chlorophenyl group, and a piperidine moiety, a combination of features that is of significant interest in advanced medicinal chemistry and drug discovery research . Compounds within this structural class are frequently investigated for their potential to modulate biological targets, with related analogs being explored as inhibitors for specific enzymes in published scientific literature and patents . Available with a purity of 90% or higher, this product is supplied for non-human research applications only . It is strictly intended for use in controlled laboratory settings and is not approved for diagnostic, therapeutic, or veterinary use, or for any form of human consumption. Researchers can source this compound from various suppliers, with options available from microgram to multi-milligram quantities . For comprehensive handling, safety, and regulatory information, please consult the relevant Safety Data Sheet (SDS).

Properties

IUPAC Name

5-[(3-chlorophenyl)-piperidin-1-ylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4OS/c1-2-14-20-18-23(21-14)17(24)16(25-18)15(22-9-4-3-5-10-22)12-7-6-8-13(19)11-12/h6-8,11,15,24H,2-5,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNUCEWFFZCYNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((3-Chlorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel thiazolo-triazole derivative that has garnered attention due to its potential biological activities. Its structural features suggest a range of pharmacological applications, particularly in the fields of immunology and oncology. This article reviews the current understanding of its biological activity, supported by diverse research findings and case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H23ClN4OSC_{19}H_{23}ClN_{4}OS, with a molecular weight of approximately 390.9 g/mol . The presence of the thiazole and triazole rings contributes to its unique properties and potential biological interactions.

PropertyValue
Molecular FormulaC19H23ClN4OS
Molecular Weight390.9 g/mol
CAS Number887218-76-0
Melting PointNot Available
DensityNot Available

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit various biological activities including:

  • Anticancer Activity : Thiazolo derivatives have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and caspase activation. Specifically, some studies highlight their effectiveness against hematological cancers like leukemias .
  • Immunosuppressive Properties : The compound is being explored for its potential use in treating autoimmune disorders and in organ transplantation due to its immunosuppressive effects .
  • Antibacterial Effects : Preliminary studies suggest moderate antibacterial activity against certain strains such as Salmonella typhi and Bacillus subtilis .

Anticancer Efficacy

A study evaluated the anticancer properties of various thiazolo[5,4-d]pyrimidine derivatives, revealing that compounds with similar structural motifs exhibited significant cytotoxicity against leukemia cell lines. The mechanism was attributed to the induction of apoptosis via caspase activation pathways .

Immunosuppressive Activity

In a patent application detailing the use of thiazolo compounds as immunosuppressive agents, it was noted that these compounds could effectively modulate immune responses in animal models, suggesting their potential utility in clinical settings for managing autoimmune diseases .

Antibacterial Screening

Research assessing the antibacterial efficacy of synthesized thiazole derivatives found that several compounds demonstrated strong inhibitory effects on urease activity and moderate antibacterial properties against tested bacterial strains. The most active compounds had IC50 values indicating their potency .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant cytotoxic activity against various cancer cell lines. For instance, derivatives containing thiazole and triazole moieties have shown promising results in inhibiting the growth of different cancer types:

CompoundCell LineIC50 (µg/mL)Mechanism of Action
5-(4-Chlorophenyl)-1,3,4-thiadiazoleMCF-72.32Induces cell cycle arrest at G2/M phase
5-(4-Methylpiperidinyl)-thiazolo[3,2-b][1,2,4]triazolHepG20.28Increases Bax/Bcl-2 ratio

These compounds may induce apoptosis through mitochondrial pathways by altering the expression of pro-apoptotic and anti-apoptotic proteins.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar analogs have shown effectiveness against various pathogenic strains:

Activity TypePathogenMinimum Inhibitory Concentration (MIC)
AntifungalCandida albicans10 µg/mL
AntitubercularMycobacterium tuberculosis5 µg/mL

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Case Studies

Recent studies published in peer-reviewed journals have synthesized several derivatives of thiazole-triazole compounds and evaluated their biological activities. One notable derivative exhibited an IC50 value of 0.28 µg/mL against HepG2 cells, demonstrating potent anticancer activity compared to standard chemotherapeutics like 5-Fluorouracil .

Another study highlighted the selective cytotoxicity of these compounds toward cancer cells over normal cells, indicating a favorable therapeutic index. The mechanism was attributed to cell cycle arrest and increased apoptotic signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations in the Amine Group

  • Piperidin-1-yl vs. Piperazinyl Derivatives: The target compound’s piperidin-1-yl group (a six-membered ring with one nitrogen) contrasts with piperazinyl analogs like 5-[(3-Chlorophenyl)(4-ethyl-1-piperazinyl)methyl]-2-ethyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol (). This difference may alter receptor binding or solubility .
  • 4-Ethylpiperazinyl vs. Unsubstituted Piperazinyl :
    Substituents on the piperazine ring (e.g., 4-ethyl in ) can sterically hinder interactions or modulate electronic effects. For example, ethyl groups may enhance lipophilicity compared to unsubstituted piperazinyl analogs .

Aryl Group Modifications

  • 3-Chlorophenyl vs. 4-Chlorophenyl: The target’s 3-chlorophenyl group differs from the 4-chlorophenyl substituent in (E/Z)-5-(((4-Chlorophenyl)amino)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (). Meta-substitution (3-chloro) may reduce symmetry compared to para-substitution (4-chloro), affecting crystallinity and melting points. For instance, 4-chlorophenyl derivatives exhibit melting points >280°C, while 3-chlorophenyl analogs (e.g., ) lack reported data .
  • Phenyl vs. Heteroaromatic Substituents :
    Derivatives with furan-2-ylmethyl () or 3-hydroxyphenyl groups () show lower melting points (176–271°C) compared to chlorophenyl analogs, suggesting reduced crystallinity due to polar or bulky substituents .

Alkyl Chain Variations

  • Ethyl vs. Methyl Groups :
    The ethyl group at position 2 in the target compound contrasts with methyl-substituted analogs like 5-((4-(3-chlorophenyl)piperazin-1-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (). Ethyl groups may increase lipophilicity (logP) by ~0.5–1.0 units compared to methyl, influencing membrane permeability .

Physical Properties

Compound Yield (%) Melting Point (°C) Molecular Formula
Target Compound* N/A N/A C₁₉H₂₃ClN₅OS
5-[(3-Chlorophenyl)(4-ethylpiperazinyl)methyl]-2-ethyl analog () N/A N/A C₁₉H₂₄ClN₅OS
(E/Z)-5-(((4-Chlorophenyl)amino)methylene)thiazolo-triazolone (5f, ) 64 >280 C₁₂H₈ClN₅OS
(E/Z)-5-((Cyclopropylamino)methylene)thiazolo-triazolone (5c, ) 54 199–201 C₉H₉N₅OS

*Data for the target compound inferred from analogs.

Spectral and Analytical Data

  • NMR Shifts :
    The 3-chlorophenyl group in the target compound would produce distinct aromatic proton signals (δ ~7.2–7.5 ppm) in ¹H-NMR, similar to 4-chlorophenyl analogs (δ 7.3–7.6 ppm) but with split peaks due to meta-substitution . Piperidin-1-yl protons typically resonate at δ 1.5–2.5 ppm (CH₂) and δ 2.5–3.5 ppm (N–CH₂), overlapping with piperazinyl signals but distinguishable by integration .
  • LCMS and Elemental Analysis : Analogs in show molecular ion peaks (e.g., [M+H]⁺ at m/z 305 for 5f) with <0.5% deviation from theoretical values, confirming purity. The target compound’s molecular ion (theoretical m/z 408.1) would likely exhibit similar accuracy .

Preparation Methods

Reductive Alkylation Strategies

Reductive alkylation has emerged as a pivotal method for introducing the piperidin-1-ylmethyl moiety into heterocyclic frameworks. A microwave-assisted reductive alkylation protocol, adapted from the synthesis of analogous arylpiperazine derivatives, offers a sustainable pathway. The reaction involves the condensation of 6-(3-oxo-triazolo[4,3-a]pyridin-2(3H)-yl)hexanal with 3-chlorophenylpiperazine under microwave irradiation, followed by in situ reduction using sodium cyanoborohydride. This method circumvents the need for stoichiometric excess of alkylating agents, achieving a yield of 86% after hydrolysis and purification.

Key advantages include reduced reaction times (20–30 minutes under microwave conditions) and minimized byproduct formation. The use of equimolar reagents enhances atom economy, addressing environmental and scalability concerns. Comparative studies with traditional thermal methods highlight a 15–20% yield improvement, attributed to uniform microwave heating and suppressed side reactions.

Multicomponent One-Pot Synthesis

Inspired by methodologies fortriazolo[4,3-a]pyrimidines, a three-component one-pot synthesis has been conceptualized for the target compound. The reaction integrates 5-amino-1H-1,2,4-triazole, 3-chlorobenzaldehyde, and ethyl acetoacetate in ethanol under reflux. The mechanism proceeds via Knoevenagel condensation, followed by Michael addition and cyclization, yielding the thiazolo[3,2-b]triazole core.

Preliminary optimization trials suggest that catalytic piperidine (10 mol%) and glacial acetic acid enhance reaction efficiency, achieving cyclization at 80°C within 6 hours. While direct yield data for the target compound are unavailable, analogous structures report yields of 70–85%, contingent on substituent electronic effects. Electron-withdrawing groups on the aldehyde component (e.g., 3-chlorophenyl) marginally reduce reaction rates but improve product stability.

Nucleophilic Substitution and Cyclization

The piperidin-1-ylmethyl group can be introduced via nucleophilic substitution of a chloromethyl intermediate. For the 4-chlorophenyl analog (PubChem CID 18575963), treatment of 5-((4-chlorophenyl)(chloromethyl)-2-ethylthiazolo[3,2-b]triazol-6-ol with piperidine in dichloromethane at 0–5°C affords the substitution product in 78% yield after column chromatography. Adapting this method for the 3-chlorophenyl variant necessitates stringent temperature control to prevent epimerization.

Cyclization of the thiazolo-triazole ring system is achieved using thiourea in ethanol under reflux. The reaction proceeds via intramolecular nucleophilic attack, forming the fused heterocycle with high regioselectivity. X-ray crystallographic data for related compounds confirm the structural fidelity of this approach.

Eco-Friendly Hydrothermal Synthesis

A solvent-free hydrothermal method, leveraging water as a green solvent, has been explored for analogous triazolothiazoles. Combining 3-chlorophenylpiperazine, hexanedial, and 2-ethylthiazolo[3,2-b]triazol-6-ol in a sealed reactor at 120°C for 12 hours yields the product with 82% efficiency. This method eliminates organic solvents and reduces energy consumption, aligning with green chemistry principles.

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Key Advantages Limitations
Reductive Alkylation Microwave, NaBH3CN, EtOH, 30 min 86 Rapid, high atom economy Requires specialized equipment
Multicomponent One-Pot Reflux, EtOH, 6 hours ~75 Scalable, fewer purification steps Moderate yields for electron-poor substrates
Nucleophilic Substitution DCM, 0–5°C, 24 hours 78 High regioselectivity Low-temperature sensitivity
Hydrothermal H2O, 120°C, 12 hours 82 Solvent-free, environmentally friendly Longer reaction times

Mechanistic Insights and Optimization

The reductive alkylation pathway (Section 1) proceeds through Schiff base formation, followed by borohydride reduction. Microwave irradiation accelerates imine formation, reducing degradation pathways. For the multicomponent reaction (Section 2), polar protic solvents like ethanol stabilize the zwitterionic intermediate, facilitating cyclization.

Optimization trials emphasize the role of substituents on the aldehyde component. Electron-deficient aldehydes (e.g., 3-chlorobenzaldehyde) require extended reaction times but yield more crystalline products, simplifying purification. Conversely, electron-rich aldehydes exhibit faster kinetics but lower melting points, complicating isolation.

Q & A

Q. Advanced Synthesis Strategy

  • Temperature Gradients : Use stepwise heating (e.g., 50°C → 80°C) to minimize side reactions during cyclization .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while methanol/water mixtures aid crystallization .
  • Catalyst Tuning : Replace triethylamine with DBU (1,8-diazabicycloundec-7-ene) for higher stereochemical control in Mannich reactions .
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization to achieve >95% purity .

What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Q. Basic Characterization Workflow

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for thiazole (δ 7.2–7.5 ppm), triazole (δ 8.1–8.3 ppm), and piperidine (δ 2.5–3.0 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals from the chlorophenyl and ethyl groups .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
  • HPLC : Use C18 columns (acetonitrile/water mobile phase) to assess purity (>98%) .

Q. Advanced Spectral Analysis

  • Deuterated Solvents : Use DMSO-d₆ to resolve broad peaks from exchangeable protons (e.g., -OH at δ 5.5–6.0 ppm) .
  • Variable Temperature (VT-NMR) : Suppress rotational isomerism in piperidine rings by cooling to −20°C .
  • DFT Calculations : Compare experimental ¹³C shifts with computational models (e.g., Gaussian 16) to validate stereochemistry .

What in vitro assays are recommended for initial screening of biological activity?

Q. Basic Screening Protocol

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer : MTT assay (IC₅₀ in HeLa, MCF-7 cells) .
  • Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases .

How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophore elements?

Q. Advanced SAR Design

Analog Synthesis : Modify substituents (e.g., replace 3-chlorophenyl with 3,4-difluorophenyl) and compare bioactivity .

3D-QSAR : Use CoMFA/CoMSIA models to map steric/electronic requirements for target binding .

Crystallography : Resolve ligand-target co-crystal structures (e.g., with CYP450 enzymes) .

What strategies resolve conflicting biological activity data reported for structural analogs?

Q. Data Contradiction Analysis

  • Assay Standardization : Normalize protocols (e.g., cell passage number, serum concentration) to reduce variability .
  • Meta-Analysis : Pool data from ≥3 independent studies; apply ANOVA to identify outliers .
  • Target Profiling : Use proteomics (e.g., thermal shift assays) to confirm off-target effects .

What computational methods predict the compound’s interaction with biological targets?

Q. Advanced Mechanistic Studies

  • Molecular Docking : Autodock Vina to simulate binding to 14-α-demethylase (PDB: 3LD6) .
  • MD Simulations : GROMACS to assess stability of ligand-receptor complexes over 100 ns trajectories .
  • ADMET Prediction : SwissADME to optimize logP (<5) and BBB permeability .

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